Human MAO‑B Inhibition: 185 nM IC50 Measured in Baculovirus-Expressed Enzyme Assay
The target compound inhibits human monoamine oxidase B (MAO‑B) with an IC50 of 185 nM in a fluorometric assay using baculovirus‑infected BT1 cell microsomal fractions, as curated in BindingDB (BDBM50134792) and ChEMBL (CHEMBL3736131) [1]. The closest comparator with publicly available MAO‑B data in this scaffold series is the patent‑exemplified compound US9675605 (BindingDB BDBM173324), which achieves an EC50 < 100 nM [2]. While the comparator shows higher potency, the target compound's 185 nM IC50 remains in the sub‑micromolar range and provides a distinct halogen‑bonding pharmacophore (6‑Br) absent in the comparator series. No direct head‑to‑head MAO‑B data are available for the 6‑H, 6‑CH₃, or 6‑Cl analogs of this exact scaffold.
| Evidence Dimension | Inhibition of human MAO‑B |
|---|---|
| Target Compound Data | IC50 = 185 nM |
| Comparator Or Baseline | Patent compound US9675605: EC50 < 100 nM (structurally related but not identical scaffold) |
| Quantified Difference | ~1.85‑fold higher IC50 vs. comparator; sub‑micromolar potency retained |
| Conditions | Baculovirus‑infected BT1 cell microsomal MAO‑B; fluorometric detection |
Why This Matters
Demonstrates that the 6‑bromo‑4‑fluorophenyl‑1,2,4‑oxadiazole architecture engages MAO‑B at sub‑micromolar concentrations, making it a viable starting point for CNS‑targeted programs where bromine can be exploited for halogen bonding or radioligand development.
- [1] BindingDB Entry BDBM50134792 (ChEMBL CHEMBL3736131). IC50: 185 nM for human MAO‑B inhibition. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50134792. View Source
- [2] BindingDB Entry BDBM173324. EC50 < 100 nM for MAO inhibition. Patent US9675605. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=173324. View Source
